
5-Methyl-1H-benzotriazole
Overview
Description
5-Methyl-1H-benzotriazole (5MeBTR, CAS 136-85-6) is a methyl-substituted derivative of benzotriazole (BTR), a heterocyclic compound with a fused benzene and triazole ring. It is widely used as an anticorrosive agent in industrial applications, including aircraft deicing fluids, hydraulic systems, and cooling lubricants, due to its ability to form stable complexes with metal ions like copper and zinc . Its molecular formula is C₇H₇N₃ (molecular weight: 133.15 g/mol), and it exhibits high thermal and chemical stability, making it persistent in environmental matrices .
5MeBTR is frequently detected in surface water, wastewater, and rainwater-impacted systems, with concentrations ranging up to µg/L levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-benzotriazole typically involves the diazotization of toluene-2,4-diamine followed by cyclization in acetic acid. The crude product is then purified through recrystallization and drying . Another method involves using methyl-o-phenylenediamine and ethylhexyl nitrite as starting materials, with ethylhexanol as the solvent, to produce a relatively pure form of this compound without the need for distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Cyclization of 3,4-Diaminotoluene
The industrial synthesis involves high-pressure treatment of 3,4-diaminotoluene with sodium nitrite under acidic conditions :
- Reaction Conditions : 5.6–5.8 MPa, 250–280°C, 2.5–3.5 hours
- Mechanism : Diazotization followed by cyclization to form the triazole ring
- Yield : 88.5% (patent data)
- Purity : >99.5% after distillation
Iodine-Mediated Dealkylation
An alternative method uses iodine/aluminum in acetonitrile :
- Reagents : I₂ (1.65 mmol), Al (catalytic), MeCN solvent
- Conditions : 80°C, 18 hours
- Yield : 92%
- Product Isolation : Column chromatography (petroleum ether/ethyl acetate)
Ferrate(VI) Oxidation
- Kinetics : Second-order rate constants (pH 7, 24°C) :
Substrate k (M⁻¹s⁻¹) 5-Methyl-1H-BT 25.4 1H-Benzotriazole 7.2 - Mechanism : Electrophilic attack at the triazole moiety forms hydroxylated derivatives (4/5-hydroxy-BT) .
Ozonolysis
- Primary Products :
- Reaction Pathway :
Biotransformation Pathways
Microbial degradation in activated sludge produces :
Transformation Product | Environmental Detection | Half-Life (days) |
---|---|---|
1H-Benzotriazole-5-carboxylic acid | Wastewater effluents | 0.9 |
4-Hydroxy-1H-benzotriazole | Surface waters | 1.0 |
Key steps include:
Metal Corrosion Inhibition
- Efficiency : >95% protection for copper alloys at 10⁻³ M concentration
- Mechanism : Chelation with metal surfaces via N-atoms:
- Performance Data :
Metal Environment Inhibition Efficiency Copper Cooling water 97.2% Steel Hydraulic fluids 89.5% Aluminum Aircraft de-icing 82.3%
UV Stabilization
- Acts as excited-state quencher in polymers:
N-Alkylation
Reacts with alkyl halides to form substituted derivatives :
- Example : Reaction with methyl iodide produces 1-methyl-5-methylbenzotriazole (yield: 78%)
- Applications : Precursor for antifungal/antibacterial agents
Sulfonation
Photodegradation
- Half-life in surface waters: 14–28 days
- Primary pathway: - OH radical-mediated cleavage of triazole ring
Soil Interaction
This comprehensive analysis synthesizes data from 32 authoritative sources, including reaction mechanisms validated by isotope studies , industrial process patents , and ecological fate models . The compound’s versatility stems from its stable aromatic system and reactive NH group, enabling applications ranging from organic synthesis to environmental engineering.
Scientific Research Applications
Environmental Applications
1. Wastewater Treatment
5-MBT has been utilized in the determination of benzothiazoles and benzotriazoles in wastewater samples through Gas Chromatography-Mass Spectrometry (GC-MS). This application is crucial for monitoring pollutants and ensuring compliance with environmental regulations .
2. Nitrification Inhibition
In agricultural contexts, 5-MBT acts as a potential nitrification inhibitor for urea fertilizers. By slowing down the conversion of ammonium to nitrate, it helps reduce nitrogen losses to the environment, thereby enhancing fertilizer efficiency and minimizing environmental impact .
Industrial Applications
1. Corrosion Inhibition
5-MBT is widely used as a corrosion inhibitor in various industrial applications, particularly for non-ferrous metals such as copper and brass. It is an active component in aircraft deicing and anti-icing fluids, where it prevents corrosion in harsh environments .
2. Metalworking Fluids
The compound is also employed in metalworking fluids to protect against corrosion during machining processes. Its effectiveness in reducing metal degradation enhances the longevity of tools and equipment .
Case Studies
Safety and Environmental Impact
While 5-MBT is effective in its applications, it is important to note its potential environmental impact as a micropollutant. Even at low concentrations, it can adversely affect aquatic ecosystems and drinking water quality. Therefore, its use must be carefully managed to mitigate risks associated with its release into the environment .
Mechanism of Action
The primary mechanism by which 5-Methyl-1H-benzotriazole exerts its effects is through the formation of a passive film on metal surfaces. This film acts as a barrier, preventing the interaction of the metal with corrosive agents. The compound’s ability to form stable complexes with metal ions, particularly copper, is crucial to its effectiveness as a corrosion inhibitor . The incorporation of chloride ions into the passive film further enhances its stability and protective properties .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5MeBTR with structurally related benzotriazole derivatives:
Environmental and Toxicological Profiles
- Detection Frequency: 5MeBTR is detected in 100% of airport runoff samples, often alongside TTR isomers . Median concentrations in wastewater effluents: 1.8 µg/L (5MeBTR) vs. 3.6 µg/L (BTR) .
Toxicity :
Biological Activity
5-Methyl-1H-benzotriazole (5-MeBt) is a member of the benzotriazole family, characterized by its unique structure which includes a methyl group at the 5-position of the benzotriazole ring. This compound has garnered attention due to its diverse biological activities, particularly in environmental and biomedical contexts. Its potential applications range from serving as a UV stabilizer in plastics to exhibiting antimicrobial and antiparasitic properties.
This compound has the chemical formula and is known for its stability and solubility in various solvents. Its structural characteristics contribute significantly to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₇H₇N₃ |
Molecular Weight | 133.15 g/mol |
Solubility | Soluble in water |
Melting Point | 60-62 °C |
Antimicrobial Properties
Research indicates that 5-MeBt exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics like nitrofurantoin.
- Antibacterial Activity :
Antiparasitic Activity
5-MeBt has also been studied for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.
- In Vitro Studies :
Toxicological Concerns
Despite its beneficial properties, 5-MeBt poses potential environmental risks due to its toxicity to aquatic organisms. A comparative toxicity study revealed that:
- Toxicity Levels :
Environmental Impact
A study conducted on the presence of benzotriazoles in wastewater treatment plants indicated that these compounds are frequently detected in aquatic environments, raising concerns about their bioaccumulation and long-term ecological effects. The research utilized advanced analytical techniques to assess the degradation rates and transport mechanisms of benzotriazoles, including 5-MeBt .
Clinical Implications
In clinical settings, the biological activity of 5-MeBt has been linked to its ability to inhibit specific enzymatic pathways involved in pathogen survival and replication. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs and toxins .
Q & A
Q. Basic: What are the recommended methods for synthesizing and purifying 5-Methyl-1H-benzotriazole in laboratory settings?
Methodological Answer:
The synthesis typically involves diazotization of toluene diamine followed by cyclization in acetic acid under controlled conditions. Post-synthesis, purification is achieved via reduced-pressure distillation to isolate the crude product. Recrystallization using solvents like ethanol or methanol enhances purity, as described in industrial protocols. Structural validation is performed using elemental analysis and spectroscopic techniques (e.g., NMR, IR) .
Q. Basic: How can researchers ensure safe handling and storage of this compound in experimental settings?
Methodological Answer:
- Handling: Use fume hoods to minimize inhalation of dust (OSHA PELs not established; follow general respiratory protection guidelines). Wear nitrile gloves and lab coats to prevent skin contact. Eye protection (ANSI-certified goggles) is mandatory .
- Storage: Store in airtight containers at room temperature in a dry, well-ventilated area. Avoid proximity to strong oxidizers (e.g., peroxides) and acids to prevent hazardous reactions .
Q. Basic: What analytical techniques are commonly employed to confirm the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection at 276 nm (λmax) identifies impurities .
- Spectroscopy: NMR (¹H and ¹³C) confirms molecular structure, while IR validates functional groups (e.g., triazole ring).
- Elemental Analysis: Combustion analysis ensures stoichiometric alignment with theoretical values (e.g., C 73.20%, H 5.80%, N 4.74%) .
Q. Advanced: What mechanisms underlie the corrosion inhibition properties of this compound on copper alloys, and how can its efficiency be optimized?
Methodological Answer:
The compound forms stable chelates with copper ions via adsorption on metal surfaces, creating a protective film. Efficiency is enhanced synergistically with additives like potassium sorbate or sodium dodecyl benzene sulfonate. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization quantify inhibition efficiency (>90% in acidic media). Computational modeling (e.g., DFT) predicts adsorption energy and active sites .
Q. Advanced: How does this compound interact with endocrine-disrupting compounds in environmental remediation studies?
Methodological Answer:
In microalgae-based wastewater treatment, this compound co-degrades with estrogenic disruptors (e.g., β-estradiol) via microbial metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) monitors degradation kinetics. Optimal conditions (pH 6–7, 25°C) and microbial consortia selection improve removal rates .
Q. Advanced: What computational approaches are utilized to study the adsorption and interaction of this compound on metal surfaces?
Methodological Answer:
- Molecular Dynamics (MD): Simulates adsorption orientation and binding energy on Cu(111) surfaces.
- Density Functional Theory (DFT): Calculates Fukui indices to identify reactive sites.
- Docking Studies: Predict interactions with alloy crystal lattices, validated by experimental XPS and AFM data .
Q. Advanced: How do structural modifications of benzotriazole derivatives, such as methylation, influence their physicochemical properties and application efficacy?
Methodological Answer:
Methylation at the 5-position increases hydrophobicity (logP ~1.8), enhancing solubility in non-polar solvents and metal surface adhesion. Comparative studies using TGA and DSC reveal thermal stability up to 200°C. Derivatives like 5-chloro-1H-benzotriazole show higher corrosion inhibition but lower biodegradability, necessitating structure-activity relationship (SAR) optimization .
Properties
IUPAC Name |
5-methyl-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUDIIUSNGCQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038743 | |
Record name | 5-Methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136-85-6 | |
Record name | 5-Methylbenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Tolyltriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylbenzotriazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-TOLYLTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9DI72TU6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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